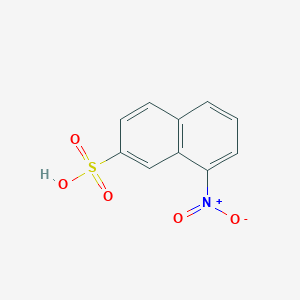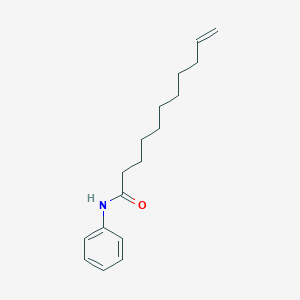
10-Undecenamide, N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N-phenyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a derivative of 10-Undecenoic acid, an unsaturated fatty acid found in many natural sources. In
Mechanism of Action
The exact mechanism of action of 10-Undecenamide, N-phenyl- is still not fully understood. However, it is believed to disrupt the cell membrane of bacteria and fungi, leading to their death. The compound may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 10-Undecenamide, N-phenyl- has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant activities, which may have potential therapeutic applications. The compound has also been investigated for its ability to modulate the immune system and promote wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10-Undecenamide, N-phenyl- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of various antibacterial and antifungal agents. However, one limitation is that the compound may have cytotoxic effects on mammalian cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 10-Undecenamide, N-phenyl-. One area of interest is its potential use as a food preservative. Further studies are needed to determine its safety and efficacy in food applications. Another direction is the investigation of its therapeutic potential for various diseases, such as inflammatory bowel disease and skin infections. Additionally, the development of novel derivatives of 10-Undecenamide, N-phenyl- with improved properties may lead to new applications in various fields.
Conclusion:
In conclusion, 10-Undecenamide, N-phenyl- is a synthetic compound that has shown promising results in scientific research. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 10-Undecenamide, N-phenyl- involves the reaction of 10-Undecenoic acid with aniline in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 10-Undecenamide, N-phenyl- and water. The compound can be further purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
10-Undecenamide, N-phenyl- has been extensively studied for its antibacterial and antifungal properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The compound has also been investigated for its potential use as a food preservative due to its antimicrobial activity.
properties
CAS RN |
29246-34-2 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-phenylundec-10-enamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2,(H,18,19) |
InChI Key |
SXITXMRODXGDBI-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Other CAS RN |
29246-34-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
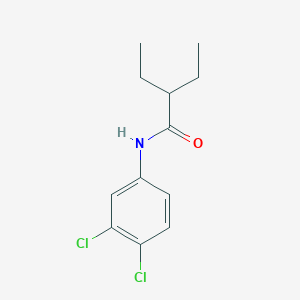
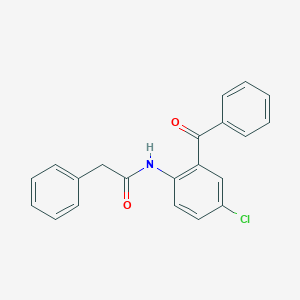
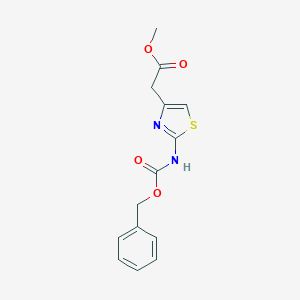
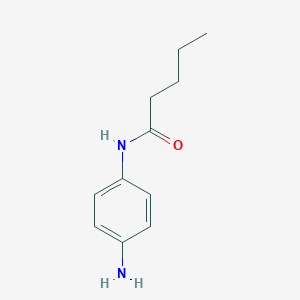
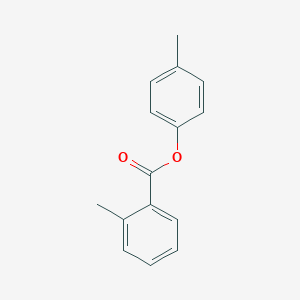
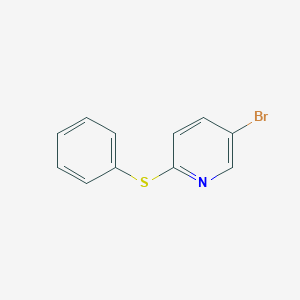
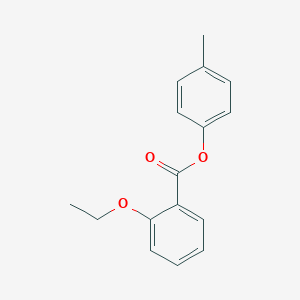
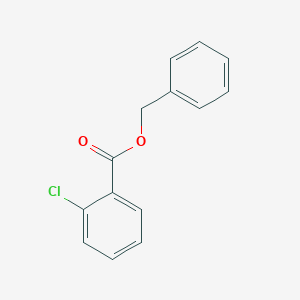
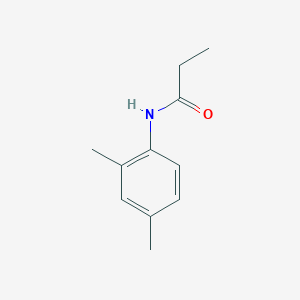
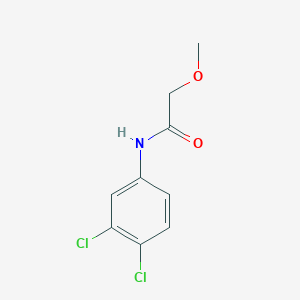
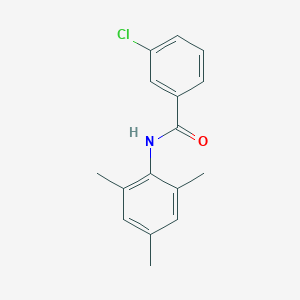
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
